Fragment Hit Validation: Crystal Structure of 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one Bound to Aar2/RNaseH
The target compound was identified as a validated fragment hit (Fragment P03D12) in a crystallographic screen of a 1000+ compound library against the yeast spliceosomal Prp8 RNaseH-like domain in complex with Aar2 [1]. It binds with a defined electron density at 1.65 Å resolution, providing a structural starting point for optimization [1]. In contrast, the vast majority of closely related pyridazinone analogs (e.g., 5-(4-morpholinyl)-3(2H)-pyridazinone, 4-ethoxy-2-methyl-5-morpholino-3(2H)-pyridazinone) lack documented, high-resolution co-crystal structures with this therapeutically relevant splicing target [2].
| Evidence Dimension | Presence of high-resolution co-crystal structure with Aar2/RNaseH complex |
|---|---|
| Target Compound Data | Confirmed binding, 1.65 Å resolution structure (PDB 5SU3) |
| Comparator Or Baseline | 5-(4-morpholinyl)-3(2H)-pyridazinone (CAS 21131-06-6) and Emorfazone (CAS 86168-85-4) |
| Quantified Difference | Target compound has published co-crystal structure; comparators have no documented co-crystal structures with this specific protein target. |
| Conditions | X-ray diffraction of Aar2/RNaseH protein complex co-crystallized with fragment P03D12 from the F2X-Universal Library |
Why This Matters
This validates the compound as a genuine, structurally characterized chemical probe, reducing the risk and time associated with hit validation in fragment-based drug discovery campaigns compared to untested analogs.
- [1] RCSB PDB. (2022). 5SU3: PanDDA analysis group deposition -- Aar2/RNaseH in complex with fragment P03D12 from the F2X-Universal Library. View Source
- [2] PubChem. (2025). Compound Summary for CID 248670, 4-Chloro-5-morpholin-4-ylpyridazin-3(2H)-one. National Center for Biotechnology Information. View Source
